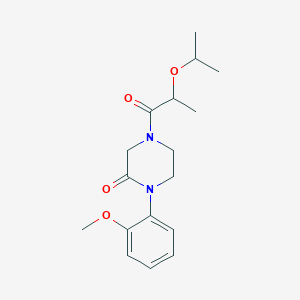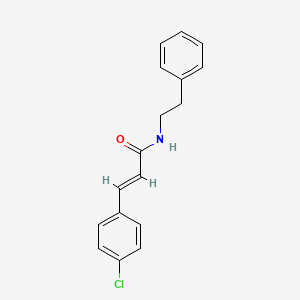![molecular formula C17H18N2O3 B5603064 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)
2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to “2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide,” involves strategic functionalization and modification of the benzamide core. For example, the synthesis of analogous compounds has been described through various methods, including the reaction of benzoic acid derivatives with amines and further modifications to preclude metabolic N-acetylation, showcasing the versatility and complexity of synthetic routes for benzamide derivatives (Robertson et al., 1987).
Molecular Structure Analysis
Studies on compounds structurally related to “this compound” highlight the significance of X-ray crystallography and spectroscopic methods (NMR, IR) in elucidating their molecular structure. The crystal structure and intermolecular interactions of benzamide derivatives have been thoroughly investigated, demonstrating the importance of hydrogen bonding and other non-covalent interactions in determining the solid-state arrangement of these molecules (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including “this compound,” is influenced by the presence of functional groups that can undergo various chemical transformations. For instance, the acetylation and subsequent reactions of the amino group in benzamide derivatives significantly affect their chemical behavior and potential biological activities (Usifoh & Okunrobo, 2009).
科学的研究の応用
Polymorphism and Solvent Effects
A study conducted by Mudalip et al. (2018) focused on the effects of solvents on polymorphism and shape of mefenamic acid crystals, a compound structurally related to "2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide". The research found that different solvents can significantly affect the polymorphic form and shape of these crystals, indicating the critical role of solvent choice in the crystallization process of pharmaceutical compounds (Mudalip et al., 2018).
Hyperbranched Aromatic Polyimides
Yamanaka et al. (2000) explored the synthesis and properties of hyperbranched aromatic polyimides using a precursor derived from 3,5-dimethoxyphenol. This study contributes to the understanding of how structural variations in monomers influence the characteristics of polyimides, which are critical for their application in advanced materials and electronics (Yamanaka, Jikei, & Kakimoto, 2000).
Anticonvulsant Screening
Research by Afolabi and Okolie (2013) evaluated the anticonvulsant activities of compounds related to "this compound". Their findings suggest that structural analogs have potential therapeutic applications in epilepsy treatment, highlighting the importance of structural modification in drug development (Afolabi & Okolie, 2013).
Anti-Inflammatory Agents
Messaoud et al. (2014) reported on the synthesis of novel benzoxazolinonylcarboxamides as potential anti-inflammatory agents, starting from 2-amino-4,6-dimethylpyridine. This work illustrates the ongoing search for new anti-inflammatory compounds and the role of chemical synthesis in their discovery (Messaoud et al., 2014).
Antibacterial and Antitubercular Agents
Nimbalkar et al. (2018) developed novel benzamide derivatives with potential antibacterial and antitubercular activities. Their research emphasizes the importance of structural innovation in combating infectious diseases and the potential of benzamide derivatives as therapeutic agents (Nimbalkar et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-6-5-9-15(12(11)2)22-10-16(20)19-14-8-4-3-7-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDRUMRVOULUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)

![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)

![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)

![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
